

An In-depth Technical Guide to 1-ethyl-1H-imidazole-2-carbaldehyde

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Compound of Interest

Compound Name: 1-ethyl-1H-imidazole-2-carbaldehyde

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical compound **1-ethyl-1H-imidazole-2-carbaldehyde**, including its nomenclature, physicochemical properties, synthesis, and potential applications in research and development. The information is curated for professionals in the fields of medicinal chemistry, organic synthesis, and drug discovery.

IUPAC Nomenclature and Chemical Structure

The systematic and unambiguous name for the compound, as established by the International Union of Pure and Applied Chemistry (IUPAC), is **1-ethyl-1H-imidazole-2-carbaldehyde**.^[1] The structure consists of an imidazole ring substituted with an ethyl group at the N1 position and a formyl (carbaldehyde) group at the C2 position.

Chemical Structure:

- Molecular Formula: C₆H₈N₂O
- SMILES: C1=C(N(C=N1)CC)C=O
- InChI Key: JINZWCUGPDJTBN-UHFFFAOYSA-N^[1]

Physicochemical and Spectroscopic Data

The fundamental physicochemical properties of **1-ethyl-1H-imidazole-2-carbaldehyde** have been computationally predicted and are summarized in the table below. This data is essential for its handling, formulation, and use in experimental settings.

Table 1: Physicochemical Properties of **1-ethyl-1H-imidazole-2-carbaldehyde**

Property	Value	Source
Molecular Weight	124.14 g/mol	[1] [2]
Exact Mass	124.0637 g/mol	[1]
CAS Number	111851-98-0	[1] [2]
Physical Form	Liquid	
Boiling Point	258 °C at 760 mmHg	
Flash Point	110 °C	
Hydrogen Bond Donors	0	[1]
Hydrogen Bond Acceptors	2	[1]
Rotatable Bond Count	2	[1]

| Topological Polar Surface Area | 34.9 Å² | [\[1\]](#) |

While experimental spectroscopic data for **1-ethyl-1H-imidazole-2-carbaldehyde** is not readily available in public databases, data for the parent compound, imidazole-2-carboxaldehyde, is well-documented and provided for reference. This information can serve as a benchmark for the characterization of the title compound.

Table 2: Spectroscopic Data for Imidazole-2-carboxaldehyde

Data Type	Key Features	Source
¹ H NMR (DMSO-d ₆)	δ 13.60 (s, 1H, NH), 9.64 (s, 1H, CHO), 7.42 (s, 2H, Im-H)	[3]
¹³ C NMR (DMSO-d ₆)	δ 181.66 (CHO), 146.09 (C2), Imidazole C4/C5 signals may be broad or absent due to tautomerism	[3][4]
¹³ C NMR (D ₂ O & NaOD)	δ 185.0, 145.9, 128.0, 128.0	[5]

| IR (KBr, cm⁻¹) | Key peaks include C=O stretch (aldehyde), C=N stretch (imidazole ring), and N-H stretch | |

Synthesis and Experimental Protocols

A detailed, peer-reviewed synthesis protocol specifically for **1-ethyl-1H-imidazole-2-carbaldehyde** is not prominently available. However, a plausible and standard method involves the N-alkylation of the commercially available precursor, imidazole-2-carboxaldehyde. This reaction is a common transformation in heterocyclic chemistry.[6]

Representative Experimental Protocol: N-Alkylation of Imidazole-2-carboxaldehyde

This protocol is a representative procedure based on standard N-alkylation methods for imidazoles.

Materials:

- Imidazole-2-carboxaldehyde
- Iodoethane (or Ethyl Bromide)
- Sodium Hydride (NaH, 60% dispersion in mineral oil) or Potassium Carbonate (K₂CO₃)
- Anhydrous N,N-Dimethylformamide (DMF) or Acetonitrile

- Ethyl acetate
- Saturated aqueous sodium bicarbonate solution
- Brine
- Anhydrous magnesium sulfate (MgSO_4)

Procedure:

- Preparation: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add imidazole-2-carboxaldehyde (1.0 eq).
- Deprotonation: Dissolve the starting material in anhydrous DMF. Add sodium hydride (1.1 eq) portion-wise at 0 °C. Allow the mixture to stir at this temperature for 30 minutes, then warm to room temperature and stir for an additional hour until hydrogen evolution ceases.
- Alkylation: Cool the reaction mixture back to 0 °C and add iodoethane (1.2 eq) dropwise. Allow the reaction to warm to room temperature and stir overnight.
- Work-up: Quench the reaction by carefully adding saturated aqueous sodium bicarbonate solution. Extract the aqueous layer with ethyl acetate (3x).
- Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO_4 , filter, and concentrate under reduced pressure.
- Isolation: Purify the crude product via column chromatography on silica gel to yield **1-ethyl-1H-imidazole-2-carbaldehyde**.

Applications in Drug Development and Medicinal Chemistry

The imidazole ring is a privileged scaffold in medicinal chemistry, appearing in numerous approved drugs.^[7] Imidazole-containing compounds exhibit a vast range of biological activities, including antibacterial, antifungal, anti-inflammatory, and antitumor properties.^{[8][9]}

The 2-carbaldehyde functional group is a versatile synthetic handle. It can be readily transformed into a variety of other functional groups, making it a valuable building block for the synthesis of compound libraries for drug screening. For example, it can undergo:

- Reductive amination to form substituted amines.
- Oxidation to form the corresponding carboxylic acid.
- Wittig reactions to form alkenes.
- Condensation reactions to form Schiff bases and other heterocyclic systems.

While specific biological activities or signaling pathway involvements for **1-ethyl-1H-imidazole-2-carbaldehyde** have not been reported in the reviewed literature, its structural motifs suggest it could serve as a key intermediate in the synthesis of novel therapeutic agents. The N-ethyl group can modulate physicochemical properties such as lipophilicity and metabolic stability compared to the parent N-H compound, which is a common strategy in drug design. Researchers may utilize this compound as a starting point for developing novel inhibitors or modulators of various biological targets.^{[10][11]}

Safety and Handling

Based on aggregated GHS data, **1-ethyl-1H-imidazole-2-carbaldehyde** is classified as harmful if swallowed (Acute Toxicity 4, Oral).^[1] Standard laboratory safety precautions should be observed, including the use of personal protective equipment (PPE) such as safety glasses, gloves, and a lab coat. Work should be conducted in a well-ventilated fume hood. Store in a cool, dry place away from moisture.

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